molecular formula C20H13BrN2O B10867006 3-(4-bromophenyl)-2-phenyl-4(3H)-Quinazolinone

3-(4-bromophenyl)-2-phenyl-4(3H)-Quinazolinone

Cat. No.: B10867006
M. Wt: 377.2 g/mol
InChI Key: XVEQDUBFHFPYPV-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-phenyl-4(3H)-Quinazolinone: is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine and phenyl groups in this compound enhances its chemical reactivity and potential for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-phenyl-4(3H)-Quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and benzoyl chloride.

    Formation of Benzamide: 4-bromoaniline reacts with benzoyl chloride in the presence of a base such as pyridine to form N-(4-bromophenyl)benzamide.

    Cyclization: The benzamide undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core structure.

    Final Product: The final step involves purification, typically through recrystallization, to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-phenyl-4(3H)-Quinazolinone: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like cesium carbonate (Cs2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazolinones, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-(4-bromophenyl)-2-phenyl-4(3H)-Quinazolinone: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules used in chemical biology research.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-phenyl-4(3H)-Quinazolinone involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

3-(4-bromophenyl)-2-phenyl-4(3H)-Quinazolinone: can be compared with other quinazolinone derivatives:

    Similar Compounds: 2-phenyl-4(3H)-quinazolinone, 3-(4-chlorophenyl)-2-phenyl-4(3H)-quinazolinone, and 3-(4-methylphenyl)-2-phenyl-4(3H)-quinazolinone.

    Uniqueness: The presence of the bromine atom in this compound enhances its reactivity and potential for further functionalization, making it a versatile intermediate in organic synthesis.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering numerous possibilities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C20H13BrN2O

Molecular Weight

377.2 g/mol

IUPAC Name

3-(4-bromophenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C20H13BrN2O/c21-15-10-12-16(13-11-15)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(23)24/h1-13H

InChI Key

XVEQDUBFHFPYPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

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